

Protein Extraction with T0080 NP-40 Lysis Buffer: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: T0080

Cat. No.: B15605923

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the extraction of proteins from mammalian cells and tissues using **T0080** NP-40 Lysis Buffer. The non-ionic detergent, Nonidet P-40 (NP-40), is a key component that facilitates the gentle lysis of cell membranes, making this buffer ideal for the extraction of cytoplasmic and membrane-bound proteins while aiming to preserve protein-protein interactions.^{[1][2]}

Introduction

T0080 NP-40 Lysis Buffer is a mild, non-denaturing buffer used to solubilize proteins from whole cells or cellular compartments.^{[1][2]} Its composition is designed to effectively disrupt the plasma membrane without significantly disturbing the nuclear membrane, allowing for the enrichment of cytoplasmic proteins.^[3] This characteristic makes it a suitable choice for a variety of downstream applications, including Western blotting, immunoprecipitation (IP), co-immunoprecipitation (Co-IP), and enzyme-linked immunosorbent assays (ELISA).^[4]

The primary components of the **T0080** NP-40 Lysis Buffer and their functions are outlined below:

Component	Function
50 mM Tris-HCl, pH 8.0	Maintains a stable pH environment to preserve protein structure and function.[5]
150 mM Sodium Chloride	Maintains physiological ionic strength.
1% Nonidet P-40 (NP-40)	A non-ionic detergent that solubilizes membrane proteins by disrupting lipid-lipid and lipid-protein interactions.[4]

It is crucial to supplement the lysis buffer with protease and phosphatase inhibitors immediately before use to prevent protein degradation and dephosphorylation.[4][6]

Data Presentation: Lysis Buffer Comparison

The choice of lysis buffer can significantly impact protein yield. While NP-40 is a mild detergent, harsher buffers like RIPA, which contains ionic detergents such as SDS, may result in a higher total protein yield, especially for hard-to-solubilize or nuclear proteins.[1][7][8]

Lysis Buffer	Typical Protein Yield (from ~1x10 ⁷ cells)	Key Advantages	Common Applications
T0080 NP-40	1.5 - 2.5 mg	Preserves protein-protein interactions	Immunoprecipitation, Co-IP, analysis of cytoplasmic signaling proteins[1][2]
RIPA Buffer	2.0 - 3.5 mg	High protein solubilization efficiency	Western blotting of total cell lysates, including nuclear and mitochondrial proteins[1][7]

Note: Protein yields are approximate and can vary significantly depending on cell type, density, and experimental conditions.

Experimental Protocols

Protocol 1: Protein Extraction from Adherent Mammalian Cells

Materials:

- **T0080** NP-40 Lysis Buffer
- Ice-cold Phosphate-Buffered Saline (PBS)
- Protease and phosphatase inhibitor cocktails
- Cell scraper
- Microcentrifuge tubes, pre-chilled
- Microcentrifuge

Procedure:

- Place the cell culture dish on ice and aspirate the culture medium.
- Wash the cells twice with ice-cold PBS.
- Aspirate the PBS completely.
- Add an appropriate volume of ice-cold **T0080** NP-40 Lysis Buffer supplemented with protease and phosphatase inhibitors to the dish (e.g., 0.5 mL for a 10 cm dish).
- Using a cell scraper, gently scrape the cells off the surface of the dish in the presence of the lysis buffer.
- Transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, with occasional vortexing.[\[9\]](#)[\[10\]](#)
- Centrifuge the lysate at 13,000 rpm for 20 minutes at 4°C to pellet the cell debris.[\[4\]](#)

- Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
- Determine the protein concentration using a detergent-compatible protein assay such as the Bicinchoninic Acid (BCA) assay. The Bradford assay is not recommended due to interference from the NP-40 detergent.
- The protein extract is now ready for downstream applications or can be stored at -80°C for long-term storage.

Protocol 2: Protein Extraction from Suspension Mammalian Cells

Materials:

- **T0080** NP-40 Lysis Buffer
- Ice-cold Phosphate-Buffered Saline (PBS)
- Protease and phosphatase inhibitor cocktails
- Microcentrifuge tubes, pre-chilled
- Microcentrifuge

Procedure:

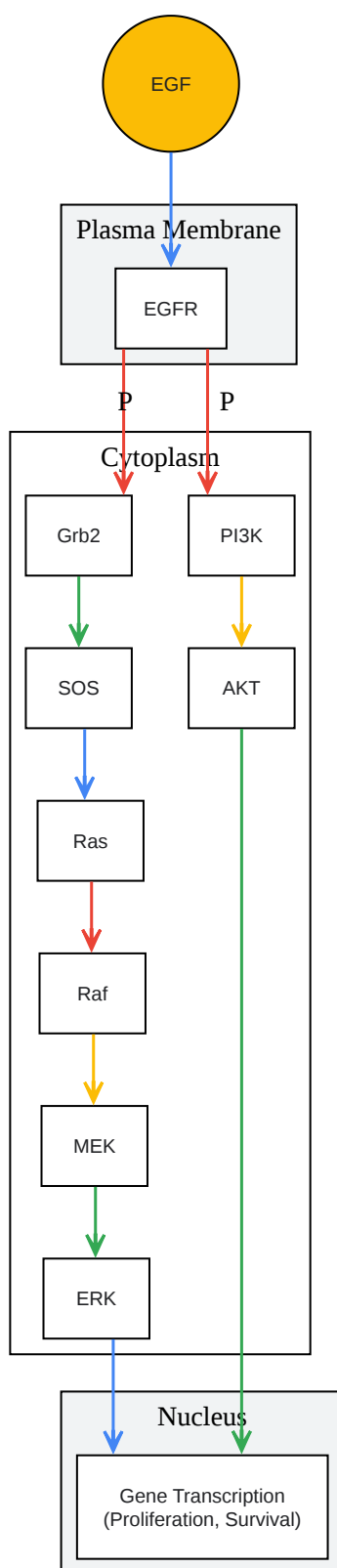
- Transfer the cell suspension to a centrifuge tube.
- Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
- Repeat the wash step twice.
- After the final wash, discard the supernatant and add an appropriate volume of ice-cold **T0080** NP-40 Lysis Buffer with inhibitors to the cell pellet.

- Gently resuspend the pellet by pipetting up and down.
- Incubate the lysate on ice for 30 minutes, with occasional vortexing.
- Centrifuge the lysate at 13,000 rpm for 20 minutes at 4°C.
- Transfer the supernatant containing the soluble proteins to a fresh, pre-chilled microcentrifuge tube.
- Quantify the protein concentration using the BCA assay.
- Use the protein extract immediately or store at -80°C.

Mandatory Visualization

Signaling Pathway Diagram: EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.^[11] Dysregulation of this pathway is often implicated in cancer.^[11] The study of protein-protein interactions and phosphorylation events within this cascade is frequently performed using lysates prepared with mild detergents like NP-40 to preserve these interactions.

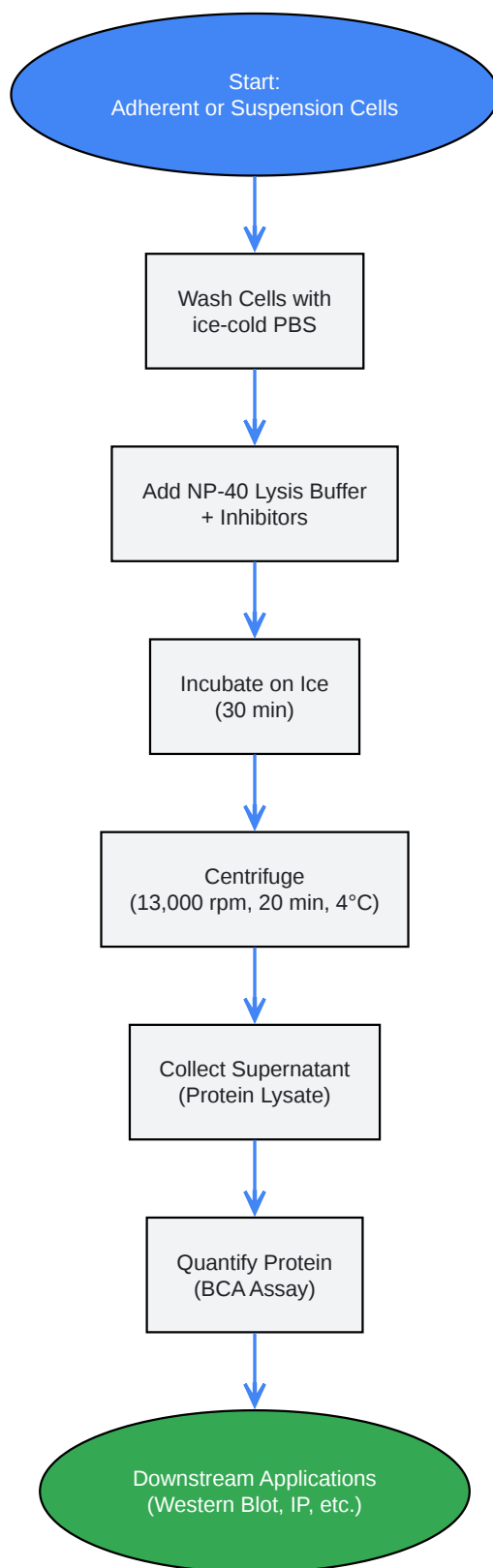


[Click to download full resolution via product page](#)

Caption: EGFR Signaling Pathway Workflow.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for protein extraction using **T0080** NP-40 Lysis Buffer and subsequent analysis by Western blotting.



[Click to download full resolution via product page](#)

Caption: Protein Extraction and Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. docs.abcam.com [docs.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. NP-40 Fractionation and Nucleic Acid Extraction in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot protocol [protocols.io]
- 5. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 6. origene.com [origene.com]
- 7. What are the common lysis buffers for general protein extraction? | AAT Bioquest [aatbio.com]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. benchchem.com [benchchem.com]
- 10. WB检测样本前处理：细胞裂解和蛋白提取 [sigmaaldrich.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [Protein Extraction with T0080 NP-40 Lysis Buffer: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605923#step-by-step-guide-for-protein-extraction-with-t0080-np-40]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com